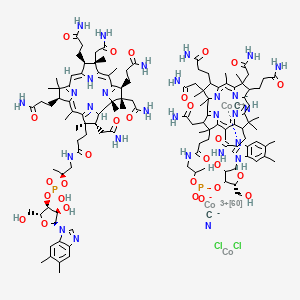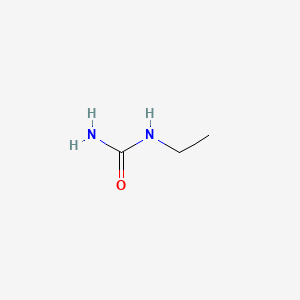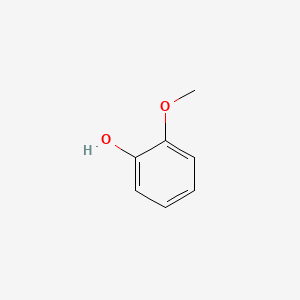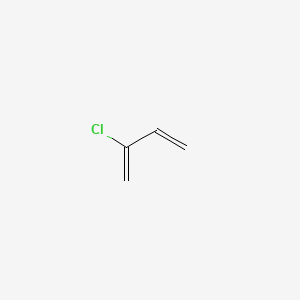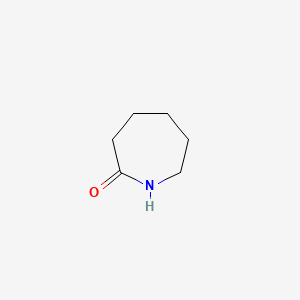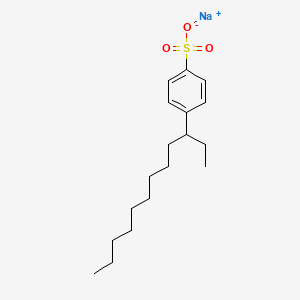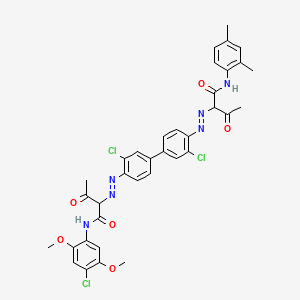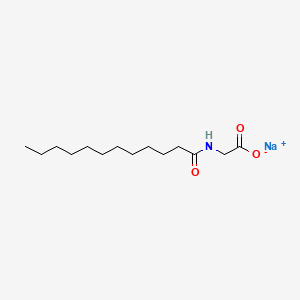
Sulfur
説明
Sulfur is a nonmetallic chemical element that belongs to the oxygen group (Group 16 [VIa] of the periodic table). It is one of the most reactive elements . Pure sulfur is a tasteless, odorless, brittle solid that is pale yellow in color, a poor conductor of electricity, and insoluble in water . It reacts with all metals except gold and platinum, forming sulfides; it also forms compounds with several nonmetallic elements .
Synthesis Analysis
Sulfur quantum dots have been synthesized from sublimed sulfur, an excessively produced and underutilized waste by-product of the petroleum industry . Various methods have been reported for synthesizing sulfur quantum dots, with attempts to reduce the synthesis time and energy consumption and enhance the photoluminescence quantum yield .
Molecular Structure Analysis
Sulfur commonly exists in five different oxidation states, enabling it to enjoy a diversity of forms . The sulfur-containing moieties have been broken into 14 substructure categories: sulfonamides, β-lactams, thioethers, thiazoles, thiophenes, phenothiazines, sulfoxides, S=C and S=P structures, thionucleotides, sulfones, sulfates, macrocyclic disulfides, and one category each for miscellaneous acyclic and cyclic sulfur-containing compounds .
Physical And Chemical Properties Analysis
Sulfur is a pale yellow, brittle, odorless solid. It is insoluble in water but soluble in carbon disulfide . Multiple allotropes of sulfur are known . Sulfur is a reactive element that given favorable circumstances combines with all other elements except gases, gold, and platinum .
科学的研究の応用
- Analytical Standard : Sulfur is used as an analytical standard in laboratories .
- Battery Technology : Sulfur can play a role as a cathode material in electric and hybrid electric vehicles .
- Lithium-Sulfur Batteries : Sulfur can form a composite with graphite, serving as improved sulfur cathode materials for lithium-sulfur batteries .
- Antibiotics : Sulfa drugs are a common class of synthetic antimicrobials widely used in human and veterinary medicine .
- Feed Additives : They are also used as feed additives to promote growth in concentrated animal feeding operations .
- Mineralogy : It’s used in the study of minerals, particularly those containing potassium and hydronium group H3O+ .
- Crystal Chemistry : Aquilite is used in the study of crystal structures and Raman spectra .
- Liver and Spleen Scintigraphy : This is the most common use of Tc-99m sulfur colloid, providing essential diagnostic information about the size, shape, and function of the liver and spleen .
- Gastrointestinal Bleeding : Tc-99m sulfur colloid is useful for locating sites of active gastrointestinal bleeding .
- Gastric Emptying Studies : It helps in assessing gastric emptying .
- Agricultural Research : It’s used in the study of agricultural ecosystems’ management .
- Sustainable Agriculture : Agri-Sul is used in the development of sustainable agricultural practices .
- Precision Agriculture : It’s used in the implementation of precision agriculture goals .
- Bonding Theory : Sulfur radicals have applications in bonding theory .
- Organic Synthesis : Sulfur is used in organic synthesis .
- Polymer Chemistry : Sulfur is used in the production of polymers .
- Materials Science : Sulfur is used in materials science .
- Biochemistry : Sulfur compounds have applications in biochemistry .
- Human Health : Sulfur compounds have potential applications in human health .
作用機序
Target of Action
Sulfur, also known as “231-722-6”, “Aquilite”, “AN-Sulfur Colloid Kit”, “Agri-Sul”, or “Asulfa-Supra”, primarily targets the skin surface, bacteria, fungi, and parasites such as scabies mites . It is also used in agriculture as a herbicide, where it interferes with the biosynthesis of certain amino acids in plants .
Mode of Action
The smaller the particle size, the better the effect . Sulfur is converted to hydrogen sulfide (H2S) through reduction, partly by bacteria . H2S has a lethal action on bacteria (possibly including Propionibacterium acnes which plays a role in acne), fungi, and parasites such as scabies mites . In agriculture, sulfur functions by interfering with the biosynthesis of the amino acids valine, isoleucine, and leucine, specifically via acetolactate synthase inhibition .
Biochemical Pathways
Sulfur affects various biochemical pathways. In the human body, it is converted to hydrogen sulfide (H2S) through reduction, which then interacts with bacteria, fungi, and parasites . In plants, sulfur interferes with the biosynthesis of certain amino acids, disrupting their normal growth and development .
Pharmacokinetics
The pharmacokinetics of sulfur largely depend on its form and route of administration. When applied topically, sulfur’s effectiveness depends on its direct interaction with the skin surface . The smaller the particle size, the better the effect
Result of Action
The result of sulfur’s action is the elimination of bacteria, fungi, and parasites, leading to the resolution of skin conditions such as acne, rosacea, and seborrheic dermatitis . In agriculture, sulfur acts as a herbicide, inhibiting the growth of unwanted plants .
Action Environment
The action of sulfur can be influenced by various environmental factors. For instance, the effectiveness of sulfur as a topical treatment can be affected by factors such as the pH and moisture level of the skin. In agriculture, the efficacy of sulfur as a herbicide can be influenced by factors such as soil type, temperature, and rainfall .
将来の方向性
Sulfur remains in the spotlight as a future cathode candidate for the post-lithium-ion age due to its low cost and high discharge capacity . In lithium–sulfur batteries, an unexpected collective charge-transfer process was observed that could lead to improvements in the performance of these batteries .
特性
IUPAC Name |
sulfur | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINIDFKCEFEMDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
S | |
| Record name | SULFUR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1166 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9035-99-8 | |
| Record name | Sulfur, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9035-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9034941 | |
| Record name | Sulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
32.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Water or Solvent Wet Solid; Water or Solvent Wet Solid, Pale yellow crystals or powder with faint odor of rotten eggs; [CAMEO], YELLOW SOLID IN VARIOUS FORMS. | |
| Record name | Sulfur | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfur | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1942 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SULFUR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1166 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
445 °C | |
| Record name | SULFUR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1166 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
160 °C c.c. | |
| Record name | SULFUR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1166 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
| Record name | SULFUR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1166 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.1 g/cm³ | |
| Record name | SULFUR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1166 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Sulfur | |
CAS RN |
7704-34-9 | |
| Record name | Sulfur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7704-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfur | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfur | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFUR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1166 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
120 °C (amorphous) | |
| Record name | SULFUR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1166 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



